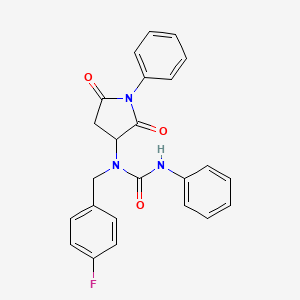![molecular formula C13H11BrN4O B14945359 Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-](/img/structure/B14945359.png)
Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL is a chemical compound with the molecular formula C13H10BrN3O It is known for its unique structure, which includes a benzotriazole moiety linked to a bromophenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL typically involves the reaction of 4-bromophenol with 1H-1,2,3-benzotriazole-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromophenol group to a phenol group.
Substitution: The bromine atom in the bromophenol group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzotriazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-6-METHOXYPHENOL: Similar structure but with a methoxy group instead of a bromine atom.
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4,6-DICHLOROPHENOL: Contains two chlorine atoms instead of a single bromine atom.
1H-1,2,3-BENZOTRIAZOL-4-YLAMINO METHYL PHENOL: Lacks the bromine atom but retains the benzotriazole and phenol groups.
Uniqueness
2-[(1H-1,2,3-BENZOTRIAZOL-4-YLAMINO)METHYL]-4-BROMOPHENOL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H11BrN4O |
|---|---|
Peso molecular |
319.16 g/mol |
Nombre IUPAC |
2-[(2H-benzotriazol-4-ylamino)methyl]-4-bromophenol |
InChI |
InChI=1S/C13H11BrN4O/c14-9-4-5-12(19)8(6-9)7-15-10-2-1-3-11-13(10)17-18-16-11/h1-6,15,19H,7H2,(H,16,17,18) |
Clave InChI |
OYILIKZJLTUESG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NNN=C2C(=C1)NCC3=C(C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-4-[(2,4,4-trimethylpentan-2-yl)amino]-2H-thiochromen-2-one](/img/structure/B14945279.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945288.png)
![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14945307.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[1-(4-chlorophenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14945330.png)
![2-[4-(Methylsulfonyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14945338.png)
![Dimethyl 2-amino-1-(3-fluorophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B14945346.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945362.png)
![9-(4-chlorophenyl)-2-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14945369.png)
![5-Butyl-7-methyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14945371.png)
